
ROX maleimide, 5-isomer
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Overview
Description
ROX maleimide, 5-isomer is a thiol-reactive fluorescent dye derived from rhodamine X (ROX), a bright red-emitting fluorophore with a maximum emission wavelength of ~580–591 nm . It is widely used for labeling biomolecules such as proteins, peptides, and antibodies via covalent attachment to free sulfhydryl (-SH) groups, particularly cysteine residues. Key characteristics include:
- Molecular Formula: C₃₉H₃₆N₄O₆; Molecular Weight: 656.7 g/mol .
- Spectral Properties: Excitation (Ex) at 570 nm and emission (Em) at 591 nm in aqueous/organic solvents .
- Isomerism: ROX exists as two isomers (5- and 6-), which share nearly identical spectral properties but require chromatographic separation (e.g., HPLC) to avoid doubling of labeled products .
- Applications: Real-time single-molecule imaging (e.g., CaMKII-calmodulin interactions), bioconjugation, and cellular tracking .
- Storage: Stable at -20°C in dry, dark conditions; soluble in DMSO or DMF .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ROX maleimide, 5-isomer, involves the reaction of rhodamine dye with maleimide. The process typically includes the following steps:
Preparation of Rhodamine Dye: Rhodamine dye is synthesized through a series of reactions involving phthalic anhydride and resorcinol.
Maleimide Coupling: The rhodamine dye is then reacted with maleimide under controlled conditions to form the ROX maleimide.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Rhodamine Dye: Large-scale synthesis of rhodamine dye using industrial reactors.
Coupling Reaction: The rhodamine dye is then coupled with maleimide in large reaction vessels under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ROX maleimide, 5-isomer, primarily undergoes substitution reactions due to its thiol-reactive maleimide group. The maleimide group reacts with thiol groups in proteins and peptides to form stable thioether bonds .
Common Reagents and Conditions
Reagents: Common reagents include thiol-containing compounds such as cysteine residues in proteins and peptides.
Conditions: The reactions are typically carried out in degassed buffers at pH 7-7.5, with the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility.
Major Products
The major products of these reactions are thiol-labeled biomolecules, where the ROX maleimide is covalently attached to the thiol groups of the target molecules .
Scientific Research Applications
ROX maleimide, 5-isomer is a rhodamine-based fluorescent dye designed for labeling biomolecules, particularly proteins and peptides, through its thiol-reactive maleimide group. It has an absorption maximum at 570 nm and an emission maximum around 591 nm, which makes it suitable for applications like flow cytometry and microscopy.
Scientific Research Applications
This compound is useful in scientific research for:
- Fluorescent Labeling It is used for labeling proteins and peptides because it can conjugate with sulfhydryl groups found in cysteine residues. The presence of a C6 spacer arm in some ROX maleimide isomers enhances fluorescence when conjugated to proteins .
- Interaction Studies this compound can label target proteins and monitor their interactions with other biomolecules, which allows researchers to explore dynamic processes, such as protein folding and conformational changes, in real time. For example, it has been used in studies of calcium/calmodulin-dependent protein kinase II interactions to provide insights into signaling pathways within cells.
- Drug Delivery Maleimide-polyethylene glycol (PEG) can be used to modify liposomes, which improves drug delivery efficiency without increasing cytotoxicity .
Case Studies
- Real-time monitoring of protein interactions: this compound's high quantum yield (approximately 1.00) enables sensitive detection in single-molecule imaging and real-time monitoring of protein interactions. It can effectively label proteins without significantly altering their function.
- Tumor imaging: Dmt-Tic-Cy5, a δOR-targeted agent, exhibits long-lasting and specific signals in δOR-expressing tumors and is rapidly cleared from systemic circulation, suggesting its potential as a fluorescent tumor-imaging agent .
- Efflux studies: Fluorescent substrates, including those labeled with rhodamine dyes, are used for flow cytometric evaluation of efflux .
- CaMKII-Calmodulin Interactions: this compound has been employed in studies examining calcium/calmodulin-dependent protein kinase II interactions, providing insights into signaling pathways within cells.
Mechanism of Action
The mechanism of action of ROX maleimide, 5-isomer, involves the formation of covalent bonds with thiol groups in biomolecules. The maleimide moiety reacts with thiol groups to form stable thioether bonds, resulting in the conjugation of the fluorescent dye to the target molecule. This enhances the fluorescence properties of the labeled biomolecules, making them suitable for various analytical and imaging applications .
Comparison with Similar Compounds
Comparison with Similar Maleimide-Based Dyes
Structural and Spectral Differences
Key Observations :
- ROX vs. TAMRA : Both are rhodamine derivatives, but ROX exhibits red-shifted emission (~591 nm vs. ~575 nm for TAMRA), making it preferable for multiplexed imaging with green/yellow probes .
- ROX vs. Cyanine5 : Cyanine5 emits in the near-infrared range, ideal for deep-tissue imaging, whereas ROX is suited for visible-light applications .
- ROX vs. FAM : FAM’s lower emission wavelength (520 nm) limits its use in red-channel detection, whereas ROX avoids spectral overlap with common green fluorophores .
Reactivity and Conjugation Efficiency
- Thiol Specificity : All maleimide derivatives react selectively with cysteine residues. However, ROX maleimide’s conjugation efficiency is comparable to TAMRA and Cyanine5, with labeling protocols typically achieving >95% purity .
- Isomer Separation : ROX and TAMRA require separation of 5- and 6-isomers to prevent heterogeneous labeling, whereas Cyanine5 and FAM are often sold as isomer mixtures .
- Stability : ROX is less stable than TAMRA and Cyanine5, degrading under prolonged light exposure or repeated freeze-thaw cycles .
Commercial and Practical Considerations
- Cost : ROX maleimide (5-isomer) is priced at ~803–6,424 JPY per 1–100 mg, comparable to TAMRA but costlier than FAM .
- Purity Standards : ROX and Cyanine5 require rigorous HPLC-MS validation (>95% purity), whereas Pyrene maleimide is often used at lower purity for excimer studies .
- Storage : ROX degrades faster than TAMRA; strict -20°C storage is critical .
Biological Activity
ROX maleimide, 5-isomer is a fluorescent dye derived from the rhodamine family, specifically designed for labeling biomolecules. Its primary biological activity revolves around its use as a fluorescent marker in various biochemical assays, particularly due to its ability to form stable conjugates with thiol-containing biomolecules such as proteins and peptides.
- Molecular Formula : C39H36N4O6
- Molecular Weight : 656.73 g/mol
- Absorption Maximum : 570 nm
- Emission Maximum : 591 nm
- Quantum Yield : Approximately 1.00
- Extinction Coefficient : 93,000 M−1cm−1
These properties make ROX maleimide highly effective for applications requiring sensitive detection of biomolecules, such as fluorescence microscopy and flow cytometry .
ROX maleimide features a thiol-reactive maleimide group that specifically reacts with sulfhydryl groups found in cysteine residues of proteins. This reaction typically occurs optimally at a pH range of 6.5 to 7.5, leading to the formation of stable thioether linkages. The irreversibility of this reaction is advantageous for the creation of stable conjugates, which are essential for various labeling and detection assays .
1. Protein Labeling
ROX maleimide is widely utilized for labeling proteins due to its strong fluorescence and stability. It allows researchers to track protein interactions and dynamics in real-time without significantly altering the protein's function. For instance, it has been used effectively in studies examining calcium/calmodulin-dependent protein kinase II interactions, providing insights into cellular signaling pathways .
2. Fluorescence Resonance Energy Transfer (FRET)
The compound can serve as either a donor or acceptor fluorophore in FRET applications, depending on the experimental setup. Its high quantum yield enhances its utility in imaging applications, allowing for sensitive detection of labeled biomolecules in complex biological samples .
3. Single-Molecule Imaging
Recent studies have employed ROX maleimide for single-molecule imaging, enabling researchers to visualize dynamic processes such as protein folding and conformational changes in real-time .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Carboxy-X-rhodamine | C34H35N2O5 | Commonly used for nucleic acid quantification |
Sulfo-Cyanine7 maleimide | C32H36N3O10S | Near-infrared dye for enhanced tissue penetration |
Alexa Fluor 488 | C27H28N3O7S | Bright green fluorophore known for photostability |
Atto 550 | C30H35N2O6S | High brightness and excellent stability |
The uniqueness of ROX maleimide lies in its specific reactivity with thiols and its high quantum yield, making it particularly suitable for applications requiring precise labeling and detection .
Study on Protein Dynamics
Khan et al. (2024) utilized ROX maleimide to study real-time interactions between calcium/calmodulin-dependent protein kinase II (CaMKII) and its substrates. The study highlighted how ROX maleimide enabled detailed observation of conformational changes during enzymatic activity, underscoring its potential in elucidating complex biochemical pathways .
FRET Applications
In another application, ROX maleimide was employed in FRET experiments to monitor protein-protein interactions within live cells. The results demonstrated that the dye's properties facilitated high-resolution imaging, allowing researchers to observe interactions that were previously difficult to detect .
Q & A
Basic Questions
Q. What distinguishes ROX maleimide 5-isomer from its 6-isomer in experimental applications?
Although 5- and 6-ROX maleimide isomers exhibit nearly identical spectral properties (λEx ~570 nm, λEm ~580-591 nm), their separation via reverse-phase HPLC or capillary electrophoresis is critical to avoid "doubled" labeled product bands in analytical techniques. This requirement arises from slight differences in hydrophobicity and retention times, which affect stoichiometric quantification and single-molecule studies .
Q. What storage protocols maximize the stability of ROX maleimide, 5-isomer?
Store desiccated at -20°C in light-protected containers. Reconstitute in anhydrous DMSO immediately before use. Avoid repeated freeze-thaw cycles. For transport, temporary room-temperature storage (<3 weeks) is acceptable if protected from humidity .
Q. What instrumental parameters optimize ROX detection in confocal microscopy?
Use 561 nm or 568 nm laser lines for excitation, with emission filters covering 580-620 nm. For quantitative imaging, validate detector linearity using dye dilution series and apply spectral unmixing to correct bleed-through in multi-channel setups .
Q. What solvent systems prevent aggregation of this compound?
Reconstitute in anhydrous DMSO or DMF (≥1 mM) and dilute into reaction buffers (≤5% organic solvent). For microscopy, maintain working concentrations <10 µM in PBS (pH 7.4) with 0.01% Tween-20 to minimize aggregation .
Q. How can researchers confirm labeling specificity in live-cell experiments?
Include controls: (1) untreated cells (autofluorescence), (2) maleimide-blocking with 10 mM N-ethylmaleimide, and (3) competition with excess unlabeled thiols. Validate localization via anti-target protein immunofluorescence .
Advanced Research Questions
Q. How to resolve discrepancies in reported fluorescence quantum yields (Φ=1.00) for this compound?
Use integration sphere systems calibrated with standards (e.g., quinine sulfate, Φ=0.55). Compare Φ in methanol (λEm 595 nm) versus PBS to assess solvent-dependent aggregation effects. Discrepancies >10% warrant empirical validation .
Q. What factors cause emission maxima variations (580-595 nm) across studies?
Solvent polarity (e.g., 591 nm in PBS vs. 595 nm in methanol), aggregation at high concentrations, and instrument calibration differences. Report solvent composition, dye concentration (<1 µM), and spectrometer slit widths. Validate λEm using NIST-traceable standards .
Q. How to optimize ROX conjugation to cysteine residues in oxygen-sensitive environments?
Under anaerobic conditions (e.g., nitrogen glovebox), use a 3:1 molar ratio (maleimide:thiol) at pH 6.5-7.4 to favor thiolate formation. Monitor efficiency via size-exclusion chromatography with in-line fluorescence detection .
Q. What methodologies quantify ROX labeling efficiency in low-abundance proteins?
Use UPLC-MS/MS with C18 columns and 0.1% formic acid/acetonitrile gradients. Employ extracted ion chromatograms (±5 ppm) and parallel reaction monitoring (PRM) for quantification. Confirm linkage stability via MS/MS fragmentation .
Q. How does the C6 linker in ROX maleimide enhance fluorescence post-conjugation?
The C6 linker reduces steric hindrance between the fluorophore and protein surface, minimizing quenching. Compare fluorescence intensity and lifetime of conjugates with/without the linker using time-resolved spectroscopy .
Q. What advantages does ROX offer over TAMRA in FRET configurations?
ROX’s red-shifted emission (591 nm vs. TAMRA’s ~580 nm) reduces spectral overlap with acceptors like Cy5, improving signal-to-noise ratios. Validate FRET efficiency via lifetime measurements to account for environmental sensitivity .
Q. How to apply ROX in single-molecule FRET (smFRET) studies?
Pair ROX (donor) with Cy5 (acceptor). Optimize labeling stoichiometry (≤1 dye/protein) via HPLC-MS. Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching during TIRF microscopy. Validate single-molecule status via anti-correlated intensity traces .
Q. Key Methodological Considerations
Properties
Molecular Formula |
C39H36N4O6 |
---|---|
Molecular Weight |
656.7 g/mol |
IUPAC Name |
5-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate |
InChI |
InChI=1S/C39H36N4O6/c44-31-11-12-32(45)43(31)18-13-40-38(46)24-9-10-25(28(21-24)39(47)48)33-29-19-22-5-1-14-41-16-3-7-26(34(22)41)36(29)49-37-27-8-4-17-42-15-2-6-23(35(27)42)20-30(33)37/h9-12,19-21H,1-8,13-18H2,(H-,40,46,47,48) |
InChI Key |
HVAPFBLXEHPEQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)NCCN9C(=O)C=CC9=O)C(=O)[O-])CCC7 |
Origin of Product |
United States |
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